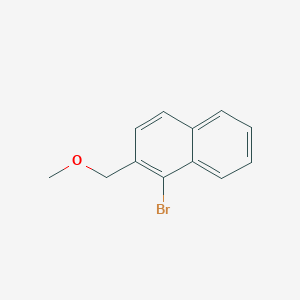

1-Bromo-2-(methoxymethyl)naphthalene

Description

Properties

IUPAC Name |

1-bromo-2-(methoxymethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYVAZPUJFACFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495723 | |

| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64689-70-9 | |

| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-(methoxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-(methoxymethyl)naphthalene (CAS No: 64689-70-9), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application in complex molecular synthesis. By synthesizing available data and leveraging established chemical principles, this guide offers field-proven insights into the handling and utilization of this versatile naphthalene derivative.

Introduction and Core Chemical Identity

This compound is a disubstituted naphthalene derivative featuring a bromine atom at the 1-position and a methoxymethyl group at the 2-position. This unique substitution pattern imparts a specific reactivity profile, making it a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of polycyclic aromatic systems and chiral ligands. The presence of the reactive C-Br bond allows for a variety of cross-coupling and organometallic reactions, while the methoxymethyl group can influence the steric and electronic environment of the naphthalene core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from commercially available sources and predictive modeling.

| Property | Value | Source |

| CAS Number | 64689-70-9 | [1] |

| Molecular Formula | C₁₂H₁₁BrO | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Appearance | Clear, light yellow to orange liquid | [2] |

| Boiling Point | 151 °C at 1.7 mmHg | [2] |

| Density | 1.43 g/mL | [2] |

| Refractive Index | 1.6320-1.6340 | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach involves a three-step sequence starting from 2-methylnaphthalene:

-

Electrophilic Bromination: Regioselective bromination of 2-methylnaphthalene at the more reactive α-position (C1) to yield 1-bromo-2-methylnaphthalene. This reaction is typically carried out using bromine in a suitable solvent at low temperatures to control selectivity.

-

Benzylic Bromination: Free-radical bromination of the methyl group of 1-bromo-2-methylnaphthalene using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) to afford 1-bromo-2-(bromomethyl)naphthalene.

-

Williamson Ether Synthesis: Nucleophilic substitution of the benzylic bromide with sodium methoxide to yield the final product, this compound.

This proposed pathway is illustrated in the workflow diagram below.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, albeit hypothetical, procedure based on analogous reactions reported in the literature.

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

-

Rationale: The bromination of 2-methylnaphthalene is directed to the C1 position due to the kinetic favorability of electrophilic attack at the α-position of the naphthalene ring.

-

Procedure:

-

Dissolve 2-methylnaphthalene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred reaction mixture.

-

Maintain the temperature at 0 °C during the addition and for an additional 1-2 hours after the addition is complete.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Step 2: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene

-

Rationale: The benzylic position of the methyl group is susceptible to free-radical halogenation. NBS is a convenient and selective reagent for this transformation.

-

Procedure:

-

Dissolve 1-bromo-2-methylnaphthalene (1.0 eq) in a nonpolar solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing until all the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. This product is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Rationale: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium methoxide serves as a strong nucleophile to displace the bromide and form the ether linkage.

-

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere.

-

Cool the sodium methoxide solution to 0 °C.

-

Add a solution of crude 1-bromo-2-(bromomethyl)naphthalene (1.0 eq) in anhydrous methanol dropwise to the stirred methoxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | d | 1H | Ar-H |

| ~ 7.9 - 7.7 | d | 1H | Ar-H |

| ~ 7.6 - 7.3 | m | 4H | Ar-H |

| ~ 4.8 | s | 2H | -CH₂- |

| ~ 3.5 | s | 3H | -OCH₃ |

-

Justification: The aromatic region (7.3-8.2 ppm) will show a complex pattern of doublets, triplets, and multiplets characteristic of a 1,2-disubstituted naphthalene. The methylene protons adjacent to the oxygen and the aromatic ring are expected to appear as a singlet around 4.8 ppm. The methoxy protons will give a sharp singlet at approximately 3.5 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | C-O |

| ~ 135 - 120 | Aromatic C |

| ~ 115 | C-Br |

| ~ 75 | -CH₂- |

| ~ 60 | -OCH₃ |

-

Justification: The carbon attached to the bromine (C1) will be downfield in the aromatic region, while the carbon attached to the methoxymethyl group (C2) will also be significantly affected. The methylene carbon is expected around 75 ppm, and the methoxy carbon around 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2800 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1150 - 1050 | C-O-C stretch (ether) |

| ~ 750 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 250 and 252, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 219/221, and loss of the entire methoxymethyl group (-CH₂OCH₃) to give a fragment at m/z 205/207.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the aryl bromide functionality. The C-Br bond is a versatile handle for a variety of transformations, particularly those involving organometallic intermediates.

Organometallic Reactions

Grignard Reagent Formation: The compound can be converted to its corresponding Grignard reagent, 2-(methoxymethyl)naphthalen-1-ylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.

Lithiation: Halogen-metal exchange with an organolithium reagent such as n-butyllithium can generate the corresponding 1-lithio-2-(methoxymethyl)naphthalene. This organolithium species is a highly reactive nucleophile and base.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Heck Reaction: Coupling with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These reactions provide powerful methods for elaborating the naphthalene core of this compound, allowing for the synthesis of a diverse range of complex molecules.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its chemical properties, characterized by the reactive C-Br bond and the influencing methoxymethyl group, allow for a wide array of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in advanced organic synthesis and drug discovery programs. While experimental data for this specific compound is limited, the principles and predictions outlined herein provide a robust framework for its effective utilization in the laboratory.

References

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(methoxymethyl)naphthalene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in medicinal chemistry and materials science. This document outlines a reliable synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. The primary route discussed begins with the commercially available and inexpensive 2-methylnaphthalene, proceeding through a regioselective bromination, subsequent benzylic functionalization, and concluding with a Williamson ether synthesis. Alternative synthetic strategies and their inherent challenges are also briefly discussed to provide a complete perspective for the practicing chemist. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis of complex naphthalene derivatives.

Introduction: The Significance of Substituted Naphthalenes

Polysubstituted naphthalenes are a class of compounds that have garnered significant attention in the chemical and pharmaceutical industries.[1] Their rigid, aromatic scaffold serves as a versatile template for the development of novel therapeutic agents and advanced materials. The specific substitution pattern of this compound makes it a valuable intermediate, allowing for further elaboration at both the bromine-bearing position (e.g., through cross-coupling reactions) and the methoxymethyl ether, which can serve as a stable protecting group or a point of further functionalization.

This guide will focus on a robust and scalable synthetic approach to this target molecule, emphasizing experimental details and the rationale behind procedural choices to ensure reproducibility and high yields.

Recommended Synthetic Pathway: A Three-Step Approach from 2-Methylnaphthalene

The most direct and cost-effective synthesis of this compound commences with 2-methylnaphthalene. The overall strategy involves three key transformations:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C1 position of the naphthalene ring.

-

Benzylic Bromination: Functionalization of the methyl group to create a reactive benzylic bromide.

-

Williamson Ether Synthesis: Formation of the methoxymethyl ether via nucleophilic substitution.

The logical workflow for this synthetic sequence is depicted in the following diagram:

Caption: Overall synthetic workflow from 2-methylnaphthalene.

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylnaphthalene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-Bromo-2-methylnaphthalene by recrystallization or column chromatography.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Methylnaphthalene | 142.20 | 1.0 |

| Bromine | 159.81 | 1.05 |

| 1-Bromo-2-methylnaphthalene | 221.10 | - |

Step 2: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene

Causality Behind Experimental Choices: This step involves a free radical substitution at the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors benzylic bromination over further aromatic substitution.[3] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction, often with the aid of light or heat.[3][4]

Experimental Protocol:

-

To a solution of 1-Bromo-2-methylnaphthalene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).[3]

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed. The reaction is typically complete when the denser N-bromosuccinimide is converted to the less dense succinimide, which floats on the surface of the reaction mixture.[3]

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude 1-Bromo-2-(bromomethyl)naphthalene, which can be purified by recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-Bromo-2-methylnaphthalene | 221.10 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |

| AIBN | 164.21 | 0.02-0.05 |

| 1-Bromo-2-(bromomethyl)naphthalene | 299.99 | - |

Step 3: Synthesis of this compound

Causality Behind Experimental Choices: The final step is a Williamson ether synthesis, a classic SN2 reaction.[5] Sodium methoxide, a strong nucleophile, is used to displace the benzylic bromide. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 mechanism.[6]

Experimental Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide (1.2 eq) in anhydrous THF. This can be generated in situ by carefully adding sodium hydride to anhydrous methanol at 0 °C, followed by removal of the excess methanol under vacuum.

-

To the solution of sodium methoxide, add a solution of 1-Bromo-2-(bromomethyl)naphthalene (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-Bromo-2-(bromomethyl)naphthalene | 299.99 | 1.0 |

| Sodium Methoxide | 54.02 | 1.2 |

| This compound | 251.12 | - |

Alternative Synthetic Strategies

While the recommended pathway is highly efficient, it is instructive to consider alternative routes to provide a broader synthetic context.

Pathway Starting from 2-Naphthol

This approach involves the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by bromination.

Caption: Alternative pathway starting from 2-naphthol.

The methylation of 2-naphthol is a high-yielding reaction, often accomplished using dimethyl sulfate or methyl iodide in the presence of a base.[7][8][9] However, the subsequent bromination of 2-methoxynaphthalene can be problematic. The methoxy group is a strong activating group, and bromination can lead to a mixture of products, including di-brominated species.[10][11] Achieving high regioselectivity for the 1-bromo isomer can be challenging, often requiring careful control of reaction conditions and potentially leading to lower overall yields due to purification difficulties.

Safety Precautions

-

Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Organic Solvents: Many of the solvents used are flammable and may be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

A thorough risk assessment should be conducted before undertaking any of the described procedures.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern and the presence of the methoxymethyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aromatic C-H, C-O ether, and C-Br bonds.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound from the readily available starting material, 2-methylnaphthalene. The presented protocols are based on well-established chemical transformations and have been designed to be scalable and reproducible. By understanding the underlying principles of each reaction step, researchers can effectively troubleshoot and optimize the synthesis to meet their specific needs. The information provided herein should serve as a valuable resource for scientists and professionals in the fields of organic synthesis, drug discovery, and materials science.

References

- Waykole, L., Prashad, M., Palermo, S., Repic, O., & Blacklock, T. J. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene.

- Selva, M., Perosa, A., & Tundo, P. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.

-

Corrosion (2022, September 6). 2-Methoxynaphthalene from 2-Naphthol. YouTube. [Link]

- Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(24), 8230–8238.

- Waykole, L., Prashad, M., Palermo, S., Repic, O., & Blacklock, T. J. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene.

- BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.

-

Semantic Scholar. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 2-Naphthalenemethanol in the Preparation of Pharmaceutical Intermediates.

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (US Patent No. 4,628,123A).

- Taylor & Francis Online. (n.d.). Stereoselective Synthesis of Disubstituted Naphthalene-1,2-oxides.

-

PrepChem. (n.d.). Synthesis of 1-bromo-2-methoxynaphthalene. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (EP Patent No. 0179447 B1). Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (EP Patent No. 0179447B1).

- Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis. (n.d.).

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

-

PrepChem. (n.d.). Preparation of 2-methoxynaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. [Link]

Sources

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-Methoxy-2-methyl-Naphthalene | Semantic Scholar [semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 10. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

Foreword: Unlocking the Potential of a Versatile Naphthalene Scaffold

An In-depth Technical Guide to 1-Bromo-2-(methoxymethyl)naphthalene (CAS: 64689-70-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The naphthalene core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, from the anti-inflammatory drug Naproxen to the beta-blocker Propranolol.[1][2][3] Its rigid, aromatic framework provides an ideal scaffold for orienting functional groups in three-dimensional space to achieve specific biological interactions. This compound emerges as a particularly valuable, yet under-documented, building block. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a modifiable methoxymethyl ether, and an aromatic core ripe for further substitution—offers a compelling entry point for generating novel molecular architectures.

This guide moves beyond a simple recitation of data. It is designed to serve as a comprehensive technical resource, providing not only foundational knowledge but also actionable, field-proven protocols and insights into the synthetic utility of this compound. We will delve into its synthesis, reactivity, and potential applications, grounding our discussion in the principles of physical organic chemistry to explain the causality behind our experimental choices.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its effective use in synthesis. While extensive experimental data for this compound is not widely published, we can construct a reliable profile based on its structure and data from closely related analogues.[4][5]

Core Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 64689-70-9 | [6][7][8] |

| Molecular Formula | C₁₂H₁₁BrO | [6][9] |

| Molecular Weight | 251.12 g/mol | [6][9] |

| IUPAC Name | This compound | [8] |

| Appearance | Predicted: White to off-white solid | Inferred from analogues[4][10] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [6] |

Spectroscopic Signature: Elucidating the Structure

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research chemical. The following are the predicted key signatures for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 7.90-8.30 (m, 2H): Aromatic protons on the naphthalene ring, likely H-4 and H-8, deshielded by proximity to the bromine and the adjacent aromatic ring.

-

δ 7.40-7.70 (m, 4H): Remaining aromatic protons (H-3, H-5, H-6, H-7). The multiplet pattern will be complex due to multiple coupling constants.

-

δ 4.85 (s, 2H): Methylene protons of the -CH₂O- group. Their chemical shift is downfield due to the adjacent oxygen and the naphthalene ring.

-

δ 3.55 (s, 3H): Methyl protons of the -OCH₃ group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ 155-160: C-2 (carbon attached to the methoxymethyl group).

-

δ 120-135: Remaining 8 aromatic carbons.

-

δ 115-120: C-1 (carbon attached to bromine).

-

δ 72-76: Methylene carbon (-CH₂O-).

-

δ 58-62: Methyl carbon (-OCH₃).

Predicted IR Spectrum (KBr Pellet):

-

3050-3100 cm⁻¹: C-H stretching (aromatic).

-

2850-2950 cm⁻¹: C-H stretching (aliphatic, from methoxymethyl).

-

1500-1600 cm⁻¹: C=C stretching (aromatic ring).

-

1080-1150 cm⁻¹: C-O-C stretching (ether linkage).

-

550-650 cm⁻¹: C-Br stretching.

Protocol 1: Standard Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectroscopic data to verify the structure and purity of this compound.

Objective: To obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Materials:

-

This compound (approx. 10-20 mg).

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS.

-

NMR tubes.

-

Mass spectrometer (e.g., ESI or GC-MS).

Methodology:

-

Sample Preparation (NMR): Accurately weigh 10-15 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS) Acquisition: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using ESI-MS to identify the molecular ion peak [M+H]⁺ or using GC-MS to find the molecular ion [M]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion.

-

Data Analysis: Process the spectra to assign peaks and confirm that the observed data matches the predicted chemical shifts and mass.

Section 2: Synthesis and Purification

The commercial availability of this compound is limited, often necessitating its synthesis in the research lab. A logical and robust synthetic route proceeds from the readily available 2-naphthol. This multi-step synthesis requires careful control of reaction conditions to ensure good yield and purity.

Proposed Synthetic Pathway

The proposed pathway involves three key stages: (1) Williamson ether synthesis to form 2-(methoxymethyl)naphthalene, followed by (2) regioselective bromination at the C-1 position.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 64689-70-9|this compound|BLD Pharm [bldpharm.com]

- 8. CAS RN 64689-70-9 | Fisher Scientific [fishersci.com]

- 9. Buy this compound | 64689-70-9 [smolecule.com]

- 10. 1-Bromo-2-methoxynaphthalene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 1-Bromo-2-(methoxymethyl)naphthalene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-2-(methoxymethyl)naphthalene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, a robust synthetic pathway, characterization methods, and its potential as a versatile building block in modern organic synthesis.

Core Molecular Profile

This compound is a substituted naphthalene derivative whose structure offers significant potential for synthetic diversification. The presence of a reactive aryl bromide at the C1 position and a methoxymethyl ether at the C2 position makes it a valuable precursor for creating complex molecular architectures.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental work.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁BrO | [1][2] |

| Molecular Weight | 251.12 g/mol | [1][2][3] |

| CAS Number | 64689-70-9 | [1][2][3] |

| Appearance | Light yellow to orange clear liquid | [2] |

| Boiling Point | 151 °C @ 1.7 mmHg | [2] |

| Density | 1.43 g/mL | [2] |

| Refractive Index | 1.6320 - 1.6340 | [2] |

Strategic Synthesis Pathway

While multiple synthetic routes can be envisioned, a reliable and logical pathway involves a two-step sequence starting from the commercially available 2-methylnaphthalene. This strategy is predicated on the differential reactivity of the methyl group versus the aromatic ring, allowing for selective functionalization.

-

Step 1: Free-Radical Bromination. The synthesis initiates with the benzylic bromination of 2-methylnaphthalene to form 2-(bromomethyl)naphthalene. This reaction is selectively directed to the methyl group by using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN). The choice of a non-polar solvent like carbon tetrachloride is crucial to favor the radical pathway over electrophilic aromatic substitution.

-

Step 2: Williamson Ether Synthesis. The resulting 2-(bromomethyl)naphthalene, a reactive benzylic halide, readily undergoes nucleophilic substitution. By treating it with sodium methoxide, prepared from methanol and a strong base like sodium hydride, a Williamson ether synthesis is performed to yield the intermediate, 2-(methoxymethyl)naphthalene.

-

Step 3: Electrophilic Aromatic Bromination. The final step is the selective bromination of the naphthalene ring. The 2-(methoxymethyl) group is an ortho-, para-directing group. Due to steric hindrance at the C3 position, the electrophilic attack by bromine preferentially occurs at the highly activated C1 position.

This synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Protocol 1: Synthesis of 2-(methoxymethyl)naphthalene (Intermediate)

-

Part A: Synthesis of 2-(bromomethyl)naphthalene

-

To a solution of 2-methylnaphthalene (14.2 g, 0.1 mol) in 150 mL of dry carbon tetrachloride, add N-bromosuccinimide (17.8 g, 0.1 mol) and azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol).[4]

-

Heat the mixture to reflux with vigorous stirring. The reaction is initiated when the solution begins to boil more vigorously and the color lightens. Maintain reflux for 3 hours.[4]

-

Monitor the reaction by TLC (thin-layer chromatography). The completion is indicated by the consumption of NBS and the formation of succinimide, which floats on the surface.[4]

-

Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 2-(bromomethyl)naphthalene, which can be used in the next step without further purification.

-

-

Part B: Williamson Ether Synthesis

-

In a separate flask, carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) to 100 mL of anhydrous methanol at 0 °C under a nitrogen atmosphere. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.

-

Add the crude 2-(bromomethyl)naphthalene from Part A, dissolved in 50 mL of anhydrous THF (tetrahydrofuran), dropwise to the sodium methoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding 50 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(methoxymethyl)naphthalene.

-

Protocol 2: Synthesis of this compound (Final Product)

-

Dissolve 2-(methoxymethyl)naphthalene (8.6 g, 0.05 mol) in 100 mL of glacial acetic acid in a flask protected from light.

-

Slowly add a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid dropwise at room temperature with stirring.[5]

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 500 mL of ice-water.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield this compound as a light yellow liquid.[2]

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the naphthalene ring protons, a singlet for the methylene protons (O-CH₂-Ar), and a singlet for the methyl protons (O-CH₃). The aromatic region (typically 7.2-8.2 ppm) will show a complex splitting pattern consistent with a 1,2-disubstituted naphthalene system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct carbon signals, including ten for the aromatic carbons of the naphthalene core, one for the methylene carbon, and one for the methoxy carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Modern Synthesis

The unique bifunctional nature of this compound makes it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the C1 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, enabling the rapid generation of diverse compound libraries for drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, creating biaryl structures.[6]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, crucial for synthesizing many pharmacologically active compounds.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The ability to perform these transformations chemoselectively at the C-Br bond is a cornerstone of its utility.[7] The naphthalene scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs, making derivatives of this compound attractive targets for screening.[8]

Caption: Cross-coupling applications of the title compound.

Role of the Methoxymethyl Group

The methoxymethyl group primarily serves as a stable ether functionality. However, in more complex synthetic sequences, it could potentially be cleaved under harsh acidic conditions to reveal the corresponding hydroxymethyl group, offering another point for chemical modification.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety and disposal information.

References

-

SUPPORTING INFORMATION FOR. Organic Chemistry Portal. [Link]

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Process for the production of 2-halomethyl-6-methoxy naphthalene.

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]

-

Preparation of 2-(bromomethyl)naphthalene. PrepChem.com. [Link]

-

Preparation of 2-methoxynaphthalene. PrepChem.com. [Link]

-

2-Methoxynaphthalene from 2-Naphthol. YouTube. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Cheméo. [Link]

-

Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0195766). NP-MRD. [Link]

-

(1-Bromo-naphthalen-2-yl)acetonitrile. PubMed. [Link]

-

Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. [Link]

Sources

- 1. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 2. 1-BROMO-2-METHOXYMETHYLNAPHTHALENE | 64689-70-9 [chemicalbook.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. data.epo.org [data.epo.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2-(methoxymethyl)naphthalene

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-2-(methoxymethyl)naphthalene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related naphthalene derivatives. While experimental spectra for this specific compound are not widely published, this guide synthesizes expected spectral features to aid in the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Structural Elucidation Challenge

This compound is a substituted naphthalene derivative with potential applications in organic synthesis and materials science. Its precise molecular structure, characterized by the specific arrangement of the bromo and methoxymethyl substituents on the naphthalene core, is critical to its reactivity and properties. NMR spectroscopy is the most powerful technique for unambiguously confirming this structure in solution. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts, coupling patterns, and signal assignments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons of the naphthalene ring system and the aliphatic protons of the methoxymethyl group. The chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the bromine and methoxymethyl substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.25 | d | ~ 8.5 | 1H | H-8 |

| ~ 7.80 | d | ~ 8.5 | 1H | H-5 |

| ~ 7.65 | d | ~ 8.0 | 1H | H-4 |

| ~ 7.55 | ddd | ~ 8.5, 7.0, 1.5 | 1H | H-7 |

| ~ 7.40 | ddd | ~ 8.5, 7.0, 1.5 | 1H | H-6 |

| ~ 7.35 | d | ~ 8.0 | 1H | H-3 |

| ~ 4.80 | s | - | 2H | -CH₂- |

| ~ 3.50 | s | - | 3H | -OCH₃ |

Rationale for ¹H NMR Assignments

-

Aromatic Protons (H-3 to H-8): The naphthalene ring system gives rise to a complex set of signals in the aromatic region (δ 7.0-8.5 ppm).

-

H-8: This proton is in a peri position to the bromine atom at C-1. The steric compression and anisotropic effects of the bromine are expected to deshield this proton, shifting it to the furthest downfield position, likely around 8.25 ppm. It will appear as a doublet due to coupling with H-7.

-

H-5: This proton is also in a downfield region, characteristic of α-protons in naphthalene systems. It will appear as a doublet due to coupling with H-6.

-

H-4 and H-3: These two protons are on the same ring as the substituents. H-4 is adjacent to the bromine atom, which will have a deshielding effect. H-3 is adjacent to the methoxymethyl group. Both will appear as doublets due to their coupling with each other. The electron-donating nature of the methoxymethyl group may slightly shield H-3 relative to a standard naphthalene proton.

-

H-6 and H-7: These protons on the unsubstituted ring will exhibit chemical shifts and coupling patterns typical for β-protons in a naphthalene system, appearing as doublet of doublets of doublets (or multiplets).

-

-

Aliphatic Protons (-CH₂- and -OCH₃):

-

-CH₂- (Methylene protons): The two protons of the methylene bridge are adjacent to the aromatic ring and an oxygen atom, leading to a downfield shift into the region of approximately 4.80 ppm. These protons are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.

-

-OCH₃ (Methoxy protons): The three protons of the methyl group are attached to an oxygen atom, resulting in a signal around 3.50 ppm. This will also be a singlet due to the absence of adjacent protons.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | C-2 |

| ~ 133.5 | C-8a |

| ~ 131.0 | C-4a |

| ~ 129.0 | C-4 |

| ~ 128.5 | C-5 |

| ~ 128.0 | C-8 |

| ~ 127.5 | C-7 |

| ~ 126.0 | C-6 |

| ~ 125.5 | C-3 |

| ~ 120.0 | C-1 |

| ~ 72.0 | -CH₂- |

| ~ 58.0 | -OCH₃ |

Rationale for ¹³C NMR Assignments

-

Aromatic Carbons (C-1 to C-8a):

-

C-1 and C-2: These are the ipso-carbons directly attached to the substituents. The carbon bearing the bromine (C-1) will be significantly shielded due to the "heavy atom effect" and is expected around 120.0 ppm. The carbon attached to the methoxymethyl group (C-2) will be deshielded and appear further downfield.

-

Quaternary Carbons (C-4a and C-8a): These carbons at the ring junction will have chemical shifts in the typical range for substituted naphthalenes, generally between 130 and 135 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts that can be predicted based on the additivity of substituent chemical shift (SCS) effects of the bromo and methoxymethyl groups on the naphthalene core.[1]

-

-

Aliphatic Carbons (-CH₂- and -OCH₃):

-

-CH₂- (Methylene carbon): This carbon is attached to the aromatic ring and an oxygen atom, leading to a significant downfield shift to approximately 72.0 ppm.

-

-OCH₃ (Methoxy carbon): The methyl carbon attached to oxygen will appear at a characteristic chemical shift of around 58.0 ppm.

-

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H and ¹³C NMR. Modern spectrometers can also reference the spectra to the residual solvent peak.[2]

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The predictive NMR spectral data and methodologies presented in this guide provide a robust framework for the structural characterization of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently assign the signals in experimentally acquired spectra, ensuring the identity and purity of their material. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would further solidify these assignments by providing through-bond correlation information.

References

-

ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. [Link]

-

Supporting Information for various compounds. [Link]

-

Kitching, W., et al. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PrepChem.com. Synthesis of 1-bromo-2-methoxynaphthalene. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Springer. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

PubChem. 1-Bromo-2-methoxynaphthalene. [Link]

Sources

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(methoxymethyl)naphthalene

This compound (CAS No: 64689-70-9, Molecular Formula: C₁₂H₁₁BrO) is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis.[1][2] Its utility in the development of novel chemical entities, particularly in pharmaceutical and materials science, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides an in-depth analysis of the characteristic IR and MS spectral features of this compound. Moving beyond a simple data summary, this document explains the underlying principles and causal relationships behind the observed spectral patterns, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating system for the confident identification of this compound.

Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A robust and common method for obtaining an IR spectrum of a liquid sample like this compound is via an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interference from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal to ensure full contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for IR analysis using an ATR-FTIR spectrometer.

Interpretation of the IR Spectrum

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands. The spectrum is dominated by features from the substituted naphthalene ring, the ether linkage, and the aliphatic methoxy group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | These absorptions are characteristic of sp² C-H bonds found in the naphthalene ring. Their position just above 3000 cm⁻¹ is a hallmark of aromatic systems.[3] |

| 2990–2850 | Aliphatic C-H Stretch | Medium | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methoxymethyl (-CH₂OCH₃) group. |

| 1600–1450 | Aromatic C=C Ring Stretch | Medium to Strong | The naphthalene ring system exhibits several sharp bands in this region due to the stretching vibrations of the carbon-carbon double bonds. These are highly characteristic of aromatic compounds.[4] |

| 1270–1200 | Aryl-O Stretch (Asymmetric) | Strong | This strong absorption is due to the asymmetric C-O-C stretching of the aryl ether linkage (Naphthyl-CH₂-O-CH₃). Ether linkages typically show strong C-O stretching bands.[5] |

| 1150–1085 | Aliphatic C-O Stretch (Symmetric) | Strong | Corresponds to the symmetric stretching of the C-O-C ether bond. The presence of two strong bands in the 1270-1085 cm⁻¹ region is a powerful indicator of an ether functional group.[5] |

| 900–670 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern on the naphthalene ring dictates the position of these strong bands. For 1,2-disubstituted naphthalenes, specific patterns of adjacent hydrogens produce characteristic absorptions.[6] |

| ~780 | C-H Out-of-Plane Bend (4 adjacent H's) | Strong | A strong band around this region is often indicative of the four adjacent hydrogen atoms on the unsubstituted ring of the naphthalene core.[7] |

| 650–550 | C-Br Stretch | Medium to Weak | The carbon-bromine bond vibration appears in the far-IR region. Its intensity can be variable and it may sometimes be difficult to distinguish in a complex spectrum. |

Part 2: Mass Spectrometry - Unraveling Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly employed, which fragments the molecule in a reproducible manner, offering a detailed structural puzzle to be pieced together.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like this compound, as it provides both separation and structural information.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC system. A typical setup would use a non-polar capillary column (e.g., DB-5ms), with a temperature program starting at ~100°C and ramping to ~280°C to ensure elution. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragments formed from its decomposition are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is defined by its molecular ion and a series of characteristic fragment ions.

The Molecular Ion (M⁺•): The Bromine Isotope Signature

A critical feature in the mass spectrum of any organobromine compound is the isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[8]

-

Calculation: The molecular weight of C₁₂H₁₁⁷⁹BrO is 250.00, and for C₁₂H₁₁⁸¹BrO it is 251.99.

-

Observation: This results in a characteristic pair of peaks in the molecular ion region of the spectrum at m/z 250 and m/z 252 . These two peaks, separated by two mass units and having almost equal intensity (a 1:1 ratio), are a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[8][9]

Primary Fragmentation Pathways

The high-energy EI process induces fragmentation at the weakest bonds and through pathways that form stable carbocations or neutral radical species. For this compound, fragmentation is dictated by the ether linkage and the benzylic-type position.

Predicted Fragmentation of this compound

Caption: Key fragmentation pathways for this compound under EI-MS.

| m/z (Mass/Charge) | Proposed Fragment Ion | Loss | Rationale & Comments |

| 250/252 | [C₁₂H₁₁BrO]⁺• (Molecular Ion) | - | The parent ion. The characteristic 1:1 doublet confirms the presence of one bromine atom. Its intensity may be moderate due to the relative instability of the ether linkage under EI conditions.[9] |

| 235/237 | [C₁₁H₈BrO]⁺ | •CH₃ (15 u) | Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for methyl ethers.[10] |

| 219/221 | [C₁₂H₁₀Br]⁺ | •OCH₃ (31 u) | Alpha-cleavage resulting in the loss of a methoxy radical. This leads to the formation of a stable bromonaphthylmethyl cation. This is often a significant peak for aryl ethers.[11][12] |

| 205/207 | [C₁₁H₈Br]⁺ | •CH₂OCH₃ (45 u) | Benzylic cleavage with the loss of the entire methoxymethyl radical. This results in the formation of the 1-bromonaphthalene cation, which is expected to be a prominent and stable fragment. |

| 171 | [C₁₂H₁₁O]⁺ | •Br (79/81 u) | Cleavage of the C-Br bond. The loss of the bromine radical results in a fragment at m/z 171. The absence of the M+2 pattern for this peak confirms the loss of bromine. |

| 141 | [C₁₁H₉]⁺ | Br, OCH₂ (from m/z 250/252) | Subsequent loss of formaldehyde (CH₂O) from the [M-Br]⁺ fragment at m/z 171. |

| 126 | [C₁₀H₆]⁺• | Br (from m/z 205/207) | Loss of a bromine radical from the m/z 205/207 fragment gives a fragment corresponding to dehydronaphthalene. |

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound provides a clear and definitive structural portrait. Infrared spectroscopy confirms the presence of the key functional groups: the substituted aromatic naphthalene core, the aliphatic C-H bonds of the methoxymethyl group, and the strong characteristic C-O stretches of the ether linkage.

Complementing this, mass spectrometry provides the unequivocal molecular weight and elemental composition (specifically, the presence of bromine) through the distinct M⁺•/M+2• isotopic pattern at m/z 250/252. The fragmentation pattern, governed by predictable benzylic and ether cleavage rules, further substantiates the proposed structure, with key fragments at m/z 219/221 and 205/207 providing a robust confirmation of the connectivity of the molecular components.

Together, these two techniques offer a synergistic and self-validating workflow, essential for ensuring the identity, purity, and quality of this compound in any research, development, or manufacturing setting.

References

-

An Infra-red spectroscopic study of naphthalene substitution . Scilit. [Link]

-

Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds . ResearchGate. [Link]

-

Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters . ResearchGate. [Link]

-

Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method . ACS Publications. [Link]

-

Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method . ResearchGate. [Link]

-

Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes . MDPI. [Link]

-

THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O . NASA. [Link]

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES . NASA. [Link]

-

Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8) . ResearchGate. [Link]

-

Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor . Oriental Journal of Chemistry. [Link]

-

mass spectra - the M+2 peak . Chemguide. [Link]

-

The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations . Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

GCMS Section 6.13 - Fragmentation of Ethers . Whitman College. [Link]

-

1-Bromo-2-naphthol . PubChem. [Link]

-

Mass Spectrometry: Fragmentation Patterns . Scribd. [Link]

-

Ether fragmentation patteren (Mass spectrometry) . YouTube. [Link]

-

Naphthalene, 1-bromo- . NIST WebBook. [Link]

-

Naphthalene, 1-bromo- Mass Spectrum . NIST WebBook. [Link]

-

1-Bromo-2-methoxynaphthalene . PubChem. [Link]

-

Mass Spectrometry: Fragmentation . University of Manitoba. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

-

Mass spectra of products and fragments from naphthalene formed in electrical discharge . ResearchGate. [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 1-BROMO-2-METHOXYMETHYLNAPHTHALENE | 64689-70-9 [chemicalbook.com]

- 3. astrochemistry.org [astrochemistry.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Infra-red spectroscopic study of naphthalene substitution | Scilit [scilit.com]

- 7. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. GCMS Section 6.13 [people.whitman.edu]

- 12. scribd.com [scribd.com]

A Technical Guide to the Stability and Storage of 1-Bromo-2-(methoxymethyl)naphthalene

Introduction

1-Bromo-2-(methoxymethyl)naphthalene is a key intermediate in organic synthesis, valued for its specific substitution pattern on the naphthalene core. This structure allows for further functionalization through metal-catalyzed cross-coupling reactions at the bromine-bearing position or modifications involving the methoxymethyl group. Its utility in the synthesis of complex organic molecules, particularly within drug discovery and materials science, necessitates a thorough understanding of its chemical stability. The long-term integrity of this reagent is paramount for ensuring reproducibility in experimental outcomes and maintaining the purity of subsequent products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Chemical Profile and Inherent Stability

To understand the stability of this compound, we must analyze the contributions of its constituent functional groups: the brominated naphthalene ring and the methoxymethyl ether side chain.

-

Bromonaphthalene System : The carbon-bromine (C-Br) bond on an aromatic ring is moderately stable but represents the most probable site of degradation. Aryl halides are susceptible to cleavage under certain conditions. The C-Br bond in 1-bromo-2-methylnaphthalene, a closely related structure, is known to undergo dissociation upon one-electron reduction to form a radical anion[1]. Furthermore, aromatic systems like naphthalene can be sensitive to direct sunlight or UV radiation, which can provide the energy to induce homolytic cleavage of the C-Br bond[2][3].

-

Methoxymethyl Ether Group : The ether linkage (-CH₂-O-CH₃) is generally stable under neutral, basic, and mild acidic conditions. Unlike ethers such as tetrahydrofuran (THF) or diethyl ether, this benzylic ether is less prone to forming explosive peroxides through free-radical pathways in the presence of oxygen. However, it is not entirely inert and could be susceptible to cleavage under harsh acidic conditions, although this is not a typical concern during standard storage.

-

Naphthalene Core : The polycyclic aromatic hydrocarbon (PAH) core is robust but can be susceptible to strong oxidizing agents[3][4][5]. Microbial degradation of naphthalene, which proceeds via enzymatic oxidation and ring-opening, underscores the ring's potential for oxidative breakdown, though this is primarily a concern in environmental contexts rather than controlled laboratory storage[6][7].

The primary stability concerns for this molecule are, therefore, photodegradation and reaction with strong oxidizing agents.

Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for designing effective storage strategies. The principal pathways involve the cleavage of the C-Br bond and oxidation of the naphthalene ring.

-

Photolytic Cleavage : Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-Br bond. This generates a naphthyl radical and a bromine radical. The highly reactive naphthyl radical can then participate in various follow-on reactions, such as hydrogen abstraction from a solvent or dimerization with another radical, leading to impurities like 2-(methoxymethyl)naphthalene or binaphthyl derivatives[1].

-

Oxidative Degradation : In the presence of strong oxidizing agents, the electron-rich naphthalene ring can undergo oxidation. This can lead to the formation of naphthoquinones or, in more extreme cases, ring-opened products like phthalic acid derivatives. While less common under proper storage, accidental contamination with oxidants is a risk.

-

Reaction with Incompatible Materials : As noted in safety data for related compounds, strong oxidizing agents are the primary incompatibility[3][4][5]. Contact with these reagents can initiate rapid and exothermic degradation.

Below is a diagram illustrating the most probable degradation pathways initiated by light.

Caption: Primary photodegradation pathway for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, adherence to a strict storage and handling protocol is essential. The following recommendations are synthesized from safety data sheets of the target molecule and structurally related compounds.

Quantitative Storage Conditions Summary

| Parameter | Recommendation | Rationale | Supporting Sources |

| Temperature | Room Temperature (15–25 °C) | Prevents potential degradation from excess heat and avoids energy costs of refrigeration. The compound is a solid at this temperature. | [2][3][8][9] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon, Nitrogen) | Minimizes exposure to moisture and atmospheric oxygen, preventing potential hydrolysis and oxidation over long-term storage. | [8][9] |

| Light | Keep in a dark place; use amber glass vials | Prevents photolytic cleavage of the C-Br bond, which is a primary degradation pathway. | [2][3][8] |

| Container | Tightly closed, well-sealed container | Prevents contamination from atmospheric moisture, oxygen, and other laboratory contaminants. | [2][3][4][5][9] |

| Incompatibilities | Store away from strong oxidizing agents | Avoids rapid and potentially hazardous oxidative degradation of the naphthalene ring. | [3][4][5] |

Experimental Protocol: Long-Term Storage

-

Aliquot the Material : Upon receipt, if the quantity is large, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Select Proper Container : Use amber glass vials with PTFE-lined screw caps to provide protection from light and an airtight seal.

-

Inert Atmosphere Blanketing : Before sealing, flush the vial containing the aliquot with a gentle stream of an inert gas like argon or nitrogen for 15-30 seconds. This displaces air and moisture.

-

Seal Tightly : Immediately after flushing, seal the vial cap tightly. For extra protection, wrap the cap with Parafilm® to ensure a long-lasting seal.

-

Label Clearly : Label the vial with the compound name, CAS number, date of storage, and any safety warnings.

-

Store in a Designated Location : Place the sealed vials in a dark, cool, and dry location, such as a desiccator cabinet within a ventilated chemical storage area. Ensure this location is separate from stores of strong oxidizing agents.

Workflow for Safe Handling and Use

The following workflow should be adopted when accessing the compound for experimental use to maintain the integrity of the bulk material.

Caption: Recommended workflow for handling this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to light and strong oxidizing agents, which can degrade the molecule primarily via cleavage of the carbon-bromine bond and oxidation of the naphthalene ring, respectively. By adhering to the protocols outlined in this guide—specifically, storing the compound under a dry, inert atmosphere in a dark, cool location and away from incompatible materials—researchers can ensure its long-term stability and purity, thereby safeguarding the reliability and reproducibility of their scientific work.

References

-

Safety Data Sheet: 1-Bromonaphthalene. (n.d.). Carl Roth. Retrieved January 17, 2026, from [Link]

-

1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 17, 2026, from [Link]

-

Material Safety Data Sheet - 1-Bromonaphthalene. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]

-

Naphthalene Degradation Pathway. (n.d.). Eawag-BBD. Retrieved January 17, 2026, from [Link]

-

Das, N., & Chandran, P. (2011). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 2, 136. Retrieved January 17, 2026, from [Link]

-

Lino, A. C. S., et al. (2020). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Molecules, 25(23), 5732. Retrieved January 17, 2026, from [Link]

-

Cakmak, Z., et al. (2002). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. J. Chem. Res., 2002(1), 34-35. Retrieved January 17, 2026, from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. Retrieved January 17, 2026, from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. carlroth.com [carlroth.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-2-(methoxymethyl)naphthalene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract